molecular formula C9H10N2O B1292028 4-Amino-5-methylisoindolin-1-one CAS No. 348165-76-4

4-Amino-5-methylisoindolin-1-one

Cat. No.: B1292028
CAS No.: 348165-76-4
M. Wt: 162.19 g/mol
InChI Key: ALSCSXVTGZMZRG-UHFFFAOYSA-N
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Description

4-Amino-5-methylisoindolin-1-one is a heterocyclic organic compound featuring an isoindolinone core structure. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of both amino and methyl groups on the isoindolinone ring enhances its reactivity and potential for forming various derivatives.

Biochemical Analysis

Biochemical Properties

4-Amino-5-methylisoindolin-1-one plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with nicotinamide N-methyltransferase (NNMT), an enzyme involved in metabolic processes . The interaction between this compound and NNMT can inhibit the enzyme’s activity, leading to changes in metabolic pathways and energy balance within cells.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can affect the expression of genes involved in metabolic regulation and energy homeostasis . Additionally, it has been observed to impact cell signaling pathways related to inflammation and oxidative stress, thereby influencing cellular responses to various stimuli.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound binds to NNMT, inhibiting its activity and leading to alterations in metabolic pathways . This inhibition results in decreased levels of nicotinamide and other metabolites, which can affect various cellular processes. Furthermore, this compound has been shown to influence gene expression by modulating transcription factors and other regulatory proteins.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over time to understand its stability, degradation, and long-term impact on cellular function. The compound has demonstrated stability under various conditions, with minimal degradation observed over extended periods . Long-term studies have shown that this compound can maintain its inhibitory effects on NNMT and other enzymes, leading to sustained changes in cellular metabolism and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have indicated that low to moderate doses of the compound can effectively inhibit NNMT activity without causing significant adverse effects . At higher doses, this compound may exhibit toxic effects, including alterations in liver and kidney function. These findings highlight the importance of determining optimal dosages for therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with NNMT . By inhibiting NNMT, the compound affects the methylation of nicotinamide, leading to changes in the levels of various metabolites. This inhibition can influence metabolic flux and alter the balance of key metabolites involved in energy production and cellular homeostasis.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is known to interact with the L-type amino acid transporter 1 (LAT1), facilitating its uptake into cells. Once inside the cells, this compound can accumulate in specific tissues, influencing its localization and activity.

Subcellular Localization

The subcellular localization of this compound plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with NNMT and other enzymes . Additionally, post-translational modifications and targeting signals may direct this compound to specific cellular compartments, influencing its effects on cellular processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-methylisoindolin-1-one typically involves multicomponent reactions. One common method is the Ugi-type multicomponent reaction, which involves the reaction of methyl 2-formylbenzoate with an amine and an isocyanide under acidic conditions . This method is efficient and provides access to complex heterocyclic scaffolds.

Industrial Production Methods: Industrial production of this compound may involve similar multicomponent reactions, scaled up to accommodate larger quantities. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-5-methylisoindolin-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted isoindolinone derivatives.

Scientific Research Applications

4-Amino-5-methylisoindolin-1-one has several scientific research applications:

Comparison with Similar Compounds

Uniqueness: 4-Amino-5-methylisoindolin-1-one is unique due to the specific positioning of the amino and methyl groups on the isoindolinone ring. This unique structure imparts distinct reactivity and potential biological activities, setting it apart from other similar compounds.

Properties

IUPAC Name

4-amino-5-methyl-2,3-dihydroisoindol-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O/c1-5-2-3-6-7(8(5)10)4-11-9(6)12/h2-3H,4,10H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ALSCSXVTGZMZRG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C2=C(C=C1)C(=O)NC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

162.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

5-Methyl-4-nitro-2,3-dihydro-isoindol-1-one (800.00 mg, 4.16 mmol) was taken up in ethyl acetate in a Paar vessel and flushed with argon. Palladium on carbon (100 mg) was added and the argon atmosphere was replaced with hydrogen at 50 psi. The vessel was shaken for 12 h. The hydrogen was then replaced with argon and the catalyst was removed by filtration through celite. The solvent was removed under reduced pressure to yield 539.8 mg of the desired amine. C9H10N2O MS m/e=163.2 (M+H).
Quantity
800 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

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